
3-Amino-2-formamido-3-sulfanylidenepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-formamido-3-sulfanylidenepropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formamido-3-sulfanylidenepropanamide typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by further modifications to introduce the formamido and sulfanylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-formamido-3-sulfanylidenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the formamido group, leading to different amine derivatives.
Substitution: The amino group can participate in substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-formamido-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Amino-2-formamido-3-sulfanylidenepropanamide involves its interaction with specific molecular targets. The amino and formamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may also participate in redox reactions, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-formamido-3-iminopropanamide: This compound shares a similar structure but with an imino group instead of a sulfanylidene group.
N-(4-(3-(2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl)-3-oxopropyl)benzoylamino): Another structurally related compound with different functional groups.
Uniqueness
3-Amino-2-formamido-3-sulfanylidenepropanamide is unique due to its combination of amino, formamido, and sulfanylidene groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4H7N3O2S |
|---|---|
Molekulargewicht |
161.19 g/mol |
IUPAC-Name |
3-amino-2-formamido-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C4H7N3O2S/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
InChI-Schlüssel |
OWMVNMYPXLYJQX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)NC(C(=O)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
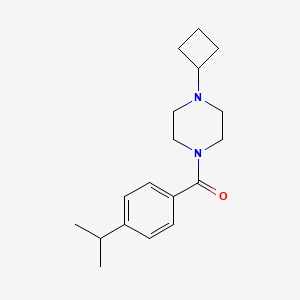
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
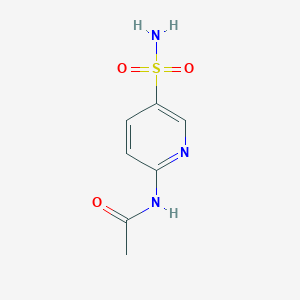
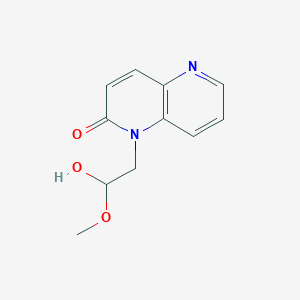



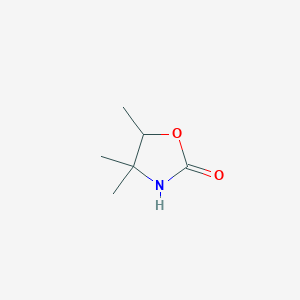
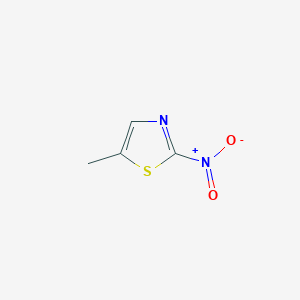
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
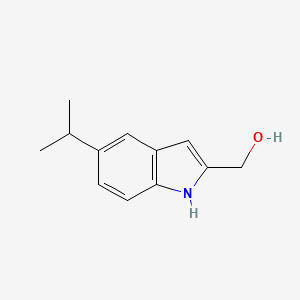
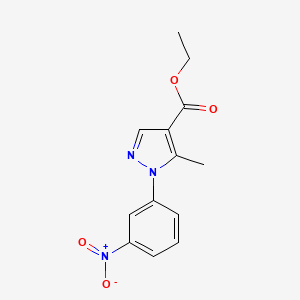
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
